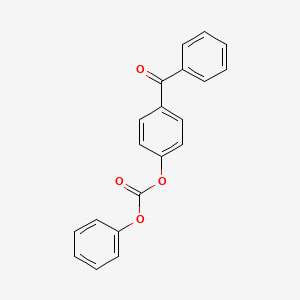
4-Benzoylphenyl phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoylphenyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a benzoyl group attached to a phenyl carbonate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylphenyl phenyl carbonate typically involves the reaction of 4-benzoylphenol with phenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Benzoylphenol+Phenyl chloroformate→4-Benzoylphenyl phenyl carbonate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the reaction by reducing the required reaction temperature and time .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzoylphenyl phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-Benzoylphenyl phenyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polycarbonate resins and other polymers.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as flame retardants and coatings
Mécanisme D'action
The mechanism of action of 4-Benzoylphenyl phenyl carbonate involves its reactivity towards nucleophiles and electrophiles. The benzoyl group can undergo nucleophilic attack, leading to the formation of various intermediates. The carbonate group can also participate in transesterification reactions, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Diphenyl Carbonate: Used in the production of polycarbonates.
Bis(methyl salicyl) Carbonate: Known for its reactivity benefits in melt polymerization.
Phenyl Benzoate: Used in the synthesis of mesogenic compounds.
Uniqueness: 4-Benzoylphenyl phenyl carbonate stands out due to its dual functional groups, which provide unique reactivity patterns and make it suitable for a wide range of applications in polymer chemistry and materials science .
Propriétés
Numéro CAS |
138615-89-1 |
|---|---|
Formule moléculaire |
C20H14O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(4-benzoylphenyl) phenyl carbonate |
InChI |
InChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)24-20(22)23-17-9-5-2-6-10-17/h1-14H |
Clé InChI |
HWNHXPIVQKNNCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


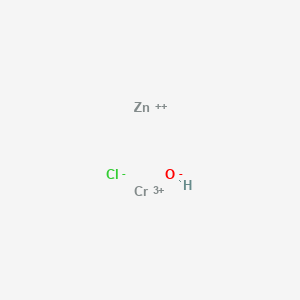
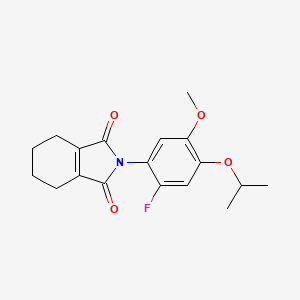
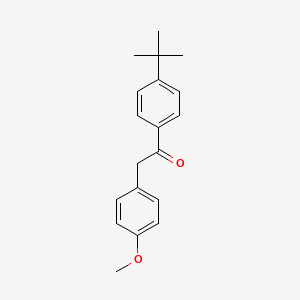
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
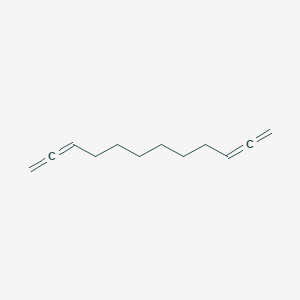
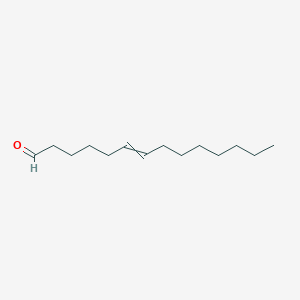
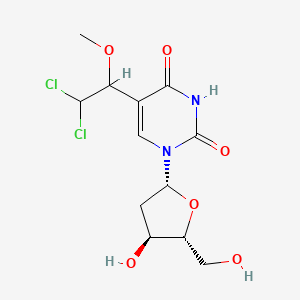
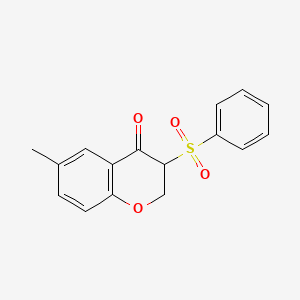
![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
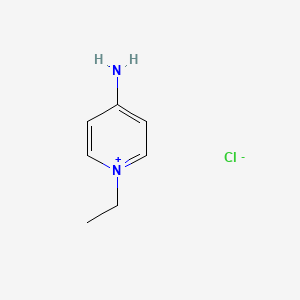
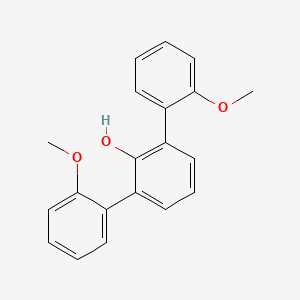
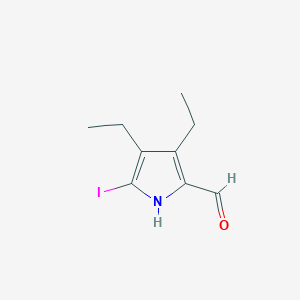
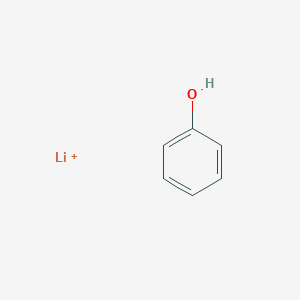
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
